molecular formula C25H20N4O5 B1666440 Azilsartan CAS No. 147403-03-0

Azilsartan

Cat. No.: B1666440
CAS No.: 147403-03-0
M. Wt: 456.4 g/mol
InChI Key: KGSXMPPBFPAXLY-UHFFFAOYSA-N
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Description

Azilsartan is a novel angiotensin II receptor antagonist primarily used for the treatment of hypertension. It is marketed under the brand name Edarbi and was developed by Takeda Pharmaceuticals. This compound is known for its high efficacy in lowering blood pressure and its ability to provide sustained blood pressure control over 24 hours .

Chemical Reactions Analysis

Route A: Hydroxyamidine Cyclization

  • Cyanobiphenyl Derivative (2) reacts with hydroxylamine hydrochloride in organic solvents (e.g., DMSO) to form hydroxyamidine (3) (90% yield) .

  • Cyclization : Hydroxyamidine (3) undergoes base-mediated cyclization with ethyl chloroformate to yield 1,2,4-oxadiazole derivative (4) (50–75% yield) .

  • Hydrolysis : Ester (4) is saponified with LiOH or NaOH to produce This compound (5) (84–95% yield) .

Route B: Improved Scalable Process

  • Amidoxime Formation : Cyanobiphenyl derivative reacts with hydroxylamine and NaHCO₃ to form amidoxime (75% yield) .

  • Cyclization : Treated with dimethyl carbonate and NaOMe, yielding oxadiazolone (29) (94% yield) .

  • Saponification : Hydrolysis with NaOH produces this compound (88–90% yield) .

Key Reaction Table

StepReagents/ConditionsYield (%)Source
Amidoxime FormationNH₂OH·HCl, NaHCO₃, 80–85°C75
CyclizationDimethyl carbonate, NaOMe94
Ester Hydrolysis2N LiOH/MeOH84

Hydrolysis of this compound Medoxomil

This compound medoxomil, the prodrug, undergoes rapid hydrolysis in the gastrointestinal tract:

  • Reaction : Medoxomil ester → this compound + 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one .

  • Conditions : pH-dependent; occurs readily at physiological pH .

Metabolic Reactions

This compound is metabolized primarily via hepatic CYP enzymes:

  • O-Dealkylation : CYP2C9-mediated → M-II metabolite (inactive, 50% systemic exposure) .

  • Decarboxylation : CYP2B6/CYP2C8-mediated → M-I metabolite (inactive, <1% exposure) .

Solubility and Reaction Solvent Dependence

Solubility in organic solvents (293.15–333.15 K) impacts reaction design :

SolventSolubility (mole fraction ×10³)
Ethanol726.8
Tetrahydrofuran739.0
Methanol725.1
Acetonitrile176.4

Trends : Higher solubility in alcohols facilitates amidoxime formation and cyclization steps .

Characterization of Reaction Byproducts

Key byproducts identified via spectral methods:

  • Compound 12 : IR peaks at 1,680 cm⁻¹ (C=O), NMR δ 4.15 (N-CH₂) .

  • Compound 9 : Mass spec m/z 569.1688 (M+H) .

Stability Under Reactivity Conditions

  • Thermal Stability : Degrades at >150°C, releasing CO₂ and NOₓ .

  • Oxidative Incompatibility : Reacts with strong oxidizers, necessitating inert atmospheres during synthesis .

Scientific Research Applications

Clinical Applications

1. Hypertension Management

Azilsartan has been extensively studied for its role in controlling blood pressure. Clinical trials have demonstrated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to other ARBs. For instance, a meta-analysis encompassing 18 studies with 6024 patients revealed that this compound reduced SBP and DBP more effectively than its counterparts, with mean differences of -2.853 mm Hg and -2.095 mm Hg respectively .

2. Cardiometabolic Disease

Beyond hypertension, this compound shows promise in addressing various cardiometabolic conditions. Research indicates its potential benefits in:

  • Cardiac Hypertrophy : this compound may help reduce cardiac hypertrophy by blocking angiotensin II's effects on cardiac tissue .
  • Renoprotection : Studies suggest that this compound can protect renal function, particularly in diabetic patients, by mitigating the effects of hypertension on kidney health .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Oral Mucositis

In a preclinical study using a hamster model of chemotherapy-induced oral mucositis, this compound demonstrated protective effects against mucosal damage and inflammation. The treatment accelerated healing by promoting granulation tissue formation and increasing levels of growth factors associated with angiogenesis . This suggests potential applications for this compound in oncology settings to alleviate chemotherapy side effects.

Case Study 2: Contrast-Induced Acute Kidney Injury

A randomized controlled trial investigated the use of this compound in preventing contrast-induced acute kidney injury in patients with type 2 diabetes undergoing percutaneous coronary intervention. The findings indicated that this compound could be effective in reducing the risk of kidney damage associated with contrast media, highlighting its nephroprotective properties .

Data Overview

The following table summarizes key findings from various studies on this compound:

Study Type Population Key Findings
Randomized Controlled TrialHypertensive PatientsThis compound reduced SBP by -21.8 mm Hg compared to candesartan .
Meta-Analysis6024 PatientsSignificant reductions in SBP (-2.853 mm Hg) and DBP (-2.095 mm Hg) compared to other ARBs .
Preclinical StudyHamster ModelAccelerated healing in oral mucositis; increased growth factor levels .
Clinical TrialDiabetic PatientsPrevented contrast-induced acute kidney injury .

Biological Activity

Azilsartan is a novel angiotensin II receptor blocker (ARB) that has been extensively studied for its antihypertensive effects. This article provides a comprehensive review of the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is characterized as a potent inverse agonist of the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 2.6 nM at the human AT1 receptor . This compound is primarily used in the management of hypertension, and its unique pharmacological profile distinguishes it from other ARBs.

Pharmacological Mechanism

This compound's mechanism of action involves the inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure. Unlike some other ARBs, this compound exhibits a slower dissociation from the AT1 receptor, which contributes to its prolonged antihypertensive effect .

Clinical Efficacy

Numerous clinical trials have established this compound's efficacy in lowering systolic blood pressure (SBP) and diastolic blood pressure (DBP). A systematic review and meta-analysis encompassing 18 studies with 6024 patients reported that this compound significantly reduced SBP by a mean difference of -2.85 mmHg and DBP by -2.095 mmHg compared to other ARBs .

Summary of Clinical Trials

Study DesignSample SizeTreatment GroupDosageResults
Randomized Controlled Trial6024 patientsThis compound vs. Other ARBs10-80 mgSBP reduction: -2.85 mmHg; DBP reduction: -2.095 mmHg
Double-Blind Study1022 patientsThis compound vs. Candesartan20-40 mg vs. 8-12 mgGreater SBP reduction in this compound group: -4.4 mmHg
Non-Inferiority Trial133 patientsThis compound vs. Candesartan10 mg vs. 8 mgNon-inferior efficacy in controlling SBP

Dose-Dependent Effects

The efficacy of this compound appears to be dose-dependent, with higher doses yielding more significant reductions in blood pressure. For instance, an analysis indicated that the 80 mg dose was particularly effective, suggesting that clinicians may need to consider higher doses for optimal blood pressure management in certain populations .

Safety Profile

This compound is generally well-tolerated among patients. Common adverse effects include dizziness and hypotension; however, these are typically mild and manageable. The overall safety profile is comparable to that of other ARBs, making it a viable option for long-term hypertension management .

Case Studies and Real-World Evidence

Real-world studies have further validated the effectiveness of this compound in diverse patient populations, including those with resistant hypertension or those not adequately controlled on other ARBs. A clinical trial focusing on patients with hypertension not controlled by other ARBs demonstrated significant improvements in blood pressure when switched to this compound .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Azilsartan's antihypertensive action, and how does it compare to other angiotensin II receptor blockers (ARBs)?

this compound selectively and irreversibly binds to the AT1 receptor subtype, inhibiting angiotensin II-induced vasoconstriction and aldosterone secretion. In vitro studies demonstrate its higher binding affinity and slower dissociation compared to olmesartan, telmisartan, and valsartan, which may explain its prolonged efficacy . Researchers should validate receptor-binding kinetics using radioligand assays or surface plasmon resonance (SPR) to confirm these findings.

Q. What analytical methods are commonly used for quantifying this compound in bulk and pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. For example, a Box-Behnken design (BBD) optimized RP-HPLC parameters (e.g., mobile phase: 0.1% orthophosphoric acid and acetonitrile at 1.0 mL/min flow rate) to achieve precision (RSD <2%) and accuracy (98–102%) for this compound quantification . Researchers should follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness testing.

Q. Why is this compound medoxomil used as a prodrug, and what are its formulation challenges?

this compound's poor aqueous solubility (~3 µg/mL) limits bioavailability. The prodrug (this compound medoxomil) improves solubility but requires hydrolysis in vivo for activation. Formulation strategies like solid dispersions with Soluplus® (e.g., 3² factorial design to optimize drug-polymer ratios) enhance dissolution rates by 2–3 fold . Researchers should conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under stress conditions?

Forced degradation studies reveal this compound medoxomil is highly susceptible to alkaline hydrolysis (16.43% degradation) but stable under thermal conditions (<0.2% degradation) . To address discrepancies, apply LC-MS to identify degradation products (e.g., M-I and M-II metabolites) and validate stability-indicating methods using photodiode array (PDA) detectors. Statistical tools like principal component analysis (PCA) can correlate degradation pathways with experimental variables.

Q. What experimental design principles are critical for optimizing this compound formulations?

A 3² factorial design is effective for screening factors like drug-polymer ratio (35–45 mg this compound, 40–80 mg Soluplus®) and their interactions. Response surface methodology (RSM) can model dependent variables (e.g., dissolution rate, solubility) to identify optimal conditions . Advanced designs (e.g., D-optimal or central composite) are recommended for multi-factor, multi-response optimization.

Q. How should clinical researchers design pediatric trials for this compound given limited pharmacokinetic data?

Weight-based dosing (e.g., 2.5 mg for <50 kg, 5 mg for ≥50 kg) is a starting point, but extrapolation from adult data risks under/over-dosing. Researchers should conduct population pharmacokinetic (PopPK) modeling with sparse sampling and Bayesian estimation to account for developmental changes in CYP2C9 metabolism . Adaptive trial designs (e.g., continual reassessment) can refine dosing in real-time.

Q. What methodological gaps exist in studying this compound's pleiotropic effects beyond blood pressure control?

Preclinical studies suggest this compound modulates oxidative stress and endothelial dysfunction, but human data are limited. Researchers should integrate multi-omics approaches (e.g., transcriptomics of vascular smooth muscle cells) with clinical endpoints (e.g., flow-mediated dilation) in randomized controlled trials (RCTs) . Mendelian randomization could clarify causal relationships between receptor binding and cardiometabolic outcomes.

Q. Data Analysis and Interpretation

Q. How can conflicting in vitro and clinical data on this compound's efficacy be reconciled?

While in vitro binding studies suggest superior efficacy, clinical trials show modest BP reductions compared to other ARBs. Researchers should perform meta-regression analyses to adjust for covariates (e.g., baseline BP, comorbidities) and assess publication bias. Subgroup analyses by genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) may explain interindividual variability .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

Non-linear mixed-effects modeling (NONMEM) can characterize dose-exposure-response relationships, particularly in populations with renal/hepatic impairment. Bootstrap validation and visual predictive checks (VPCs) ensure model robustness. For categorical outcomes (e.g., achievement of target BP), logistic regression with propensity score matching reduces confounding .

Q. Research Gaps and Future Directions

Q. What are the unmet needs in this compound research for resistant hypertension?

Combination therapy studies (e.g., with chlorthalidone or cilnidipine) lack robust pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers should develop physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions and optimize fixed-dose combinations . Long-term outcomes data (e.g., cardiovascular mortality) are also needed.

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163712
Record name Azilsartan
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Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Azilsartan medoxomil is a newly approved angiotensin receptor blocker (ARB) reported to lower 24 hr blood pressure more effectively than maximally recommended doses of older ARBs. Although azilsartan is considered to be an unusually potent angiotensin II type 1 (AT1) receptor antagonist, little is known about the potential pleiotropic effects of this molecule. /The purpose of this study was to investigate/ pleiotropic features of azilsartan in cell-based assay systems independent of its effects on blood pressure. In cultured 3T3-L1 preadipocytes, azilsartan enhanced adipogenesis and exerted greater effects than valsartan on expression of genes encoding peroxisome proliferator-activated receptor-a (PPARa), PPARd, leptin, adipsin, and adiponectin. The effects of azilsartan on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically stimulate PPAR activity in cell-based transactivation assays. Azilsartan also potently inhibited vascular cell proliferation in the absence of exogenously supplemented angiotensin II. In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 umol/L, whereas valsartan showed little or no antiproliferative effects at concentrations below 10 umol/L. Antiproliferative effects of azilsartan were also observed in cells lacking AT1 receptors. In addition, azilsartan, but not valsartan, blocked angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hr after washout of drug from the incubation media. These findings suggest that azilsartan can function as a pleiotropic ARB with potentially beneficial effects on cellular mechanisms of cardiometabolic disease through actions that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure., Angiotensin receptor (type 1) blockers (ARBs) can reduce both hypertension and insulin resistance induced by local and systemic activation of the renin-angiotensin-aldosterone system. The effectiveness of azilsartan medoxomil (AZIL-M), a novel imidazole-based ARB, to facilitate metabolic improvements in conditions of angiotensin II (Ang II)-associated insulin resistance is currently unknown. The aim of this study was to determine the impact of chronic AZIL-M treatment on glucose transport activity and key insulin signaling elements in red skeletal muscle of Ang II-treated rats. Male Sprague-Dawley rats were treated for 8 weeks with or without Ang II (200 ng/kg/min) combined with either vehicle or AZIL-M (1 mg/kg/day). Ang II induced significant (p < 0.05) increases in blood pressure, which were completely prevented by AZIL-M. Furthermore, Ang II reduced insulin-mediated glucose transport activity in incubated soleus muscle, and AZIL-M co-treatment increased this parameter. Moreover, AZIL-M treatment of Ang II-infused animals increased the absolute phosphorylation of insulin signaling molecules, including Akt [both Ser473 (81%) and Thr308 (23%)] and AS160 Thr642 (42%), in red gastrocnemius muscle frozen in situ. Absolute AMPKalpha (Thr172) phosphorylation increased (98%) by AZIL-M treatment, and relative Thr389 phosphorylation of p70 S6K1, a negative regulator of insulin signaling, decreased (51%) with AZIL-M treatment. These results indicate that ARB AZIL-M improves the in vitro insulin action on glucose transport in red soleus muscle and the functionality of the Akt/AS160 axis in red gastrocnemius muscle in situ in Ang II-induced insulin-resistant rats, with the latter modification possibly associated with enhanced AMPKalpha and suppressed p70 S6K1 activation.
Record name Azilsartan
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Color/Form

Colorless prisms from ethanol

CAS No.

147403-03-0
Record name Azilsartan
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Record name Azilsartan [USAN:INN]
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Record name Azilsartan
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Record name 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
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Record name Azilsartan
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Melting Point

212-214 °C
Record name Azilsartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of the compound (0.47 g) obtained in Example (54h) and 1N NaOH (3 ml) in methan61 (3 ml) was heated for 30 minutes under reflux. The reaction mixture was adjusted to pH 3-4 with 1N HCl. Resulting crystalline precipitates were collected by filtration and recrystallized from ethyl acetate--hexane. The crystals were suspended in water (2 ml), and the suspension was stirred for 2 hours at 60° C. Insoluble materials were collected by filtration and dried to afford colorless crystals (0.25 g, 54%). This product was in agreement with that obtained in Example 1.
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
methan61
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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